molecular formula C13H13NO B12604754 (6-P-Tolylpyridin-3-YL)methanol

(6-P-Tolylpyridin-3-YL)methanol

Cat. No.: B12604754
M. Wt: 199.25 g/mol
InChI Key: QBRSUCQSDKNINU-UHFFFAOYSA-N
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Description

(6-P-Tolylpyridin-3-YL)methanol is an organic compound with the molecular formula C13H13NO It is characterized by a pyridine ring substituted with a p-tolyl group at the 6-position and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-P-Tolylpyridin-3-YL)methanol typically involves the reaction of 6-bromo-3-pyridinemethanol with p-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: (6-P-Tolylpyridin-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a palladium catalyst.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products:

    Oxidation: (6-P-Tolylpyridin-3-YL)carboxylic acid.

    Reduction: (6-P-Tolylpiperidin-3-YL)methanol.

    Substitution: Nitro or sulfonic acid derivatives of this compound.

Scientific Research Applications

(6-P-Tolylpyridin-3-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-P-Tolylpyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanol group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

    (6-Phenylpyridin-3-YL)methanol: Similar structure but with a phenyl group instead of a p-tolyl group.

    (6-Methylpyridin-3-YL)methanol: Similar structure but with a methyl group instead of a p-tolyl group.

    (6-Chloropyridin-3-YL)methanol: Similar structure but with a chloro group instead of a p-tolyl group.

Uniqueness: (6-P-Tolylpyridin-3-YL)methanol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance lipophilicity and provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

[6-(4-methylphenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C13H13NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-8,15H,9H2,1H3

InChI Key

QBRSUCQSDKNINU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)CO

Origin of Product

United States

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